Enrofloxacin hydrochloride, a synthetic chemotherapeutic agent, belongs to the fluoroquinolone class of antibiotics. [, ] It is a second-generation fluoroquinolone, fluorinated at position 6 and characterized by a piperazinyl moiety at position 7. [] This compound exhibits a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. [, , , ] Its potent antimicrobial properties have made it a subject of extensive scientific investigation, with applications spanning various fields, including veterinary and agricultural research.
The molecular structure of enrofloxacin hydrochloride dihydrate (enro-C), a recrystallized form, has been elucidated through various analytical techniques. [, ] Mass spectrometry, Fourier transform infrared spectroscopy, X-ray powder diffraction, and thermal analysis confirm its distinct chemical structure. [] The asymmetric unit of enro-C consists of two independent enrofloxacin cations, two chloride anions, and four water molecules. [] Notably, the piperazinium rings in the cations adopt chair conformations. [] The dihedral angles between the cyclopropyl ring and the quinolone ring system measure 56.55° and 51.11°, influencing its interactions and properties. []
Enrofloxacin hydrochloride exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and repair. [, ] This inhibition disrupts DNA supercoiling, leading to bacterial cell death. [, ] The presence of fluorine at position 6 and the piperazinyl substituent at position 7 are crucial for its enhanced activity against Gram-positive and Gram-negative bacteria. [] Its efficacy against bacteria resistant to other antimicrobials, such as tetracyclines, highlights its significance in combating bacterial infections. []
Enrofloxacin hydrochloride exists as a white to pale yellow crystalline powder. [] Its solubility varies depending on the specific salt form. For instance, enrofloxacin mesylate exhibits a significantly higher aqueous solubility (483.01 ± 4.06 mg/mL) compared to the hydrochloride salt. [] The dihydrate form (enro-C) also demonstrates improved solubility, which is advantageous for its formulation and administration. [, ] Additionally, enro-C exhibits favorable pharmacokinetic properties in various animal models, including increased bioavailability and a longer mean residence time compared to the reference enrofloxacin. [, , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: